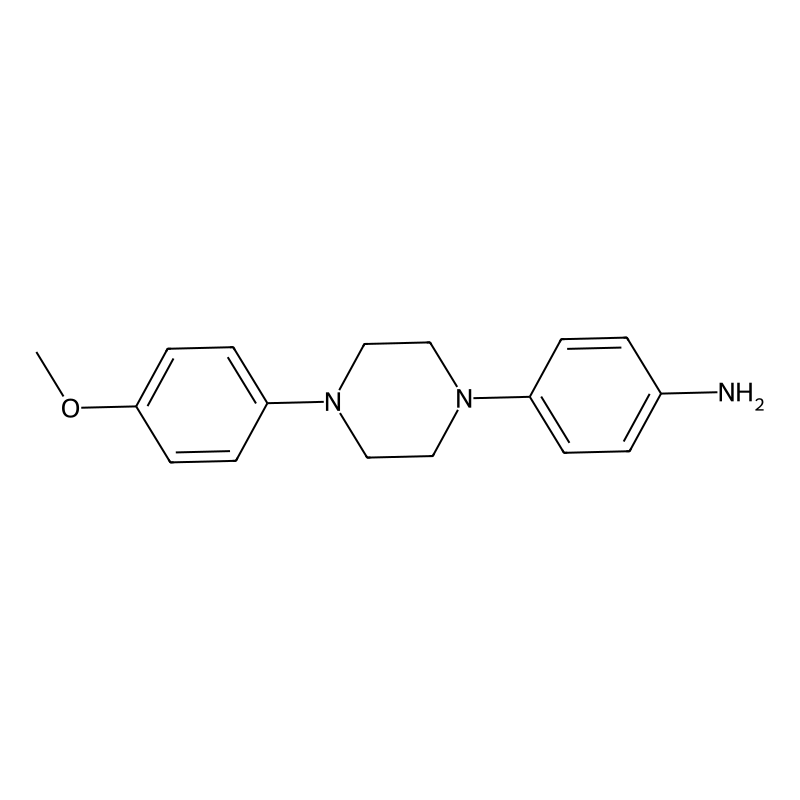

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of the Application: This compound is used in the catalytic protodeboronation of pinacol boronic esters.

Methods of Application: The process involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach.

Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol.

Application in Drug Design and Delivery

Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Boronic acids and their esters, including “1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine”, are highly considered compounds for the design of new drugs and drug delivery devices.

Methods of Application: The stability of these compounds in water is a crucial factor for their application in pharmacology. The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring.

Results or Outcomes: The study suggests that care must be taken when considering these boronic pinacol esters for pharmacological purposes due to their susceptibility to hydrolysis.

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine is a chemical compound with the molecular formula and a molecular weight of 283.37 g/mol. It is commonly known for its structural features, which include a piperazine ring substituted with both an amino group and a methoxyphenyl group. This compound appears as a white solid powder with a melting point of 186 °C. It is primarily utilized as an intermediate in the synthesis of pharmaceutical agents, including antifungal medications like posaconazole and itraconazole .

- Oxidation: The compound can be oxidized to form quinone derivatives, typically using agents such as potassium permanganate or chromium trioxide.

- Reduction: Nitro groups can be reduced to amino groups through catalytic hydrogenation, often employing palladium on carbon as a catalyst.

- Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the molecule .

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate, chromium trioxide.

- Reduction Conditions: Catalytic hydrogenation using palladium on carbon.

- Substitution Reagents: Halogens and nitrating agents under acidic conditions.

Major Products- From Oxidation: Quinone derivatives.

- From Reduction: Amino derivatives.

- From Substitution: Halogenated or nitrated phenyl derivatives.

- From Oxidation: Quinone derivatives.

- From Reduction: Amino derivatives.

- From Substitution: Halogenated or nitrated phenyl derivatives.

The biological activity of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine has been explored in various studies. Its derivatives often exhibit significant pharmacological properties, particularly in the realm of neuropharmacology. Some studies suggest that compounds similar to this one may act as serotonin receptor antagonists or exhibit antidepressant-like effects . The presence of both amino and methoxy groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The synthesis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine can be achieved through several methods:

- Common Synthetic Route:

- Industrial Production:

- Large-scale synthesis typically employs similar pathways but optimizes for yield and purity. Catalytic hydrogenation is commonly used for reduction steps, and continuous flow reactors may be utilized for final coupling reactions .

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine serves primarily as an intermediate in pharmaceutical synthesis. Its most notable applications include:

- Antifungal Agents: Used in the production of posaconazole and itraconazole, which are critical in treating fungal infections.

- Research Tool: Investigated for its potential effects on serotonin receptors, making it relevant in studies related to mood disorders and other neuropharmacological applications .

Studies involving interaction profiles indicate that 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine may interact with various biological receptors, particularly serotonin receptors. These interactions are crucial for understanding its pharmacological effects, especially concerning mood regulation and potential antidepressant properties . Further research is ongoing to elucidate its complete interaction mechanisms.

Several compounds share structural similarities with 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine. Here are some notable examples:

Uniqueness

The unique combination of an amino group at one end and a methoxy-substituted phenyl group at the other gives 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine distinct properties that enhance its utility in medicinal chemistry compared to similar compounds. Its specific interactions with serotonin receptors further distinguish it within its class .

Bromination-Cyclization One-Pot Synthesis from Diethanolamine Precursors

The bromination-cyclization route utilizes diethanolamine as a cost-effective starting material. In a three-step process developed by , diethanolamine undergoes chlorination with thionyl chloride (SOCl₂) to form bis(2-chloroethyl)amine. Subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) yields bis(2-chloroethyl) carbamic acid tert-butyl ester. Cyclization with ammonia water at 55–65°C generates N-Boc piperazine, which is deprotected to yield the free piperazine core.

Optimization Strategies:

- Molar Ratios: A 3:1 molar ratio of SOCl₂ to diethanolamine ensures complete chlorination.

- Cyclization Temperature: Maintaining 60°C during ammonia addition minimizes side products like ethyleneimine polymers.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | SOCl₂, reflux | 85–90 |

| Boc Protection | Boc₂O, Na₂CO₃ | 78–82 |

| Cyclization | NH₃ (aq), 60°C | 70–75 |

Palladium-Catalyzed Cross-Coupling Reactions for Arylpiperazine Formation

Palladium-catalyzed Buchwald-Hartwig amination enables direct coupling of aryl halides with piperazine. For 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine, unprotected piperazine reacts with 4-bromoaniline and 4-bromoanisole derivatives under aerobic conditions. The Pd-P(t-Bu)₃ catalyst system achieves turnover numbers (TON) up to 6,400 mol/mol.

Key Advancements:

- Catalyst Selection: Pd-P(t-Bu)₃ outperforms traditional Pd(OAc)₂ in sterically hindered systems.

- Solvent-Free Conditions: Neat piperazine acts as both reactant and solvent, reducing waste.

| Aryl Halide | Catalyst | Base | Yield (%) |

|---|---|---|---|

| 4-Bromoaniline | Pd-P(t-Bu)₃ | KOtBu | 92 |

| 4-Bromoanisole | Pd-P(t-Bu)₃ | Cs₂CO₃ | 88 |

Reductive Amination Approaches for Terminal Functionalization

Reductive amination converts carbonyl intermediates into secondary amines. For this compound, 4-methoxybenzaldehyde reacts with 1-(4-aminophenyl)piperazine in the presence of sodium cyanoborohydride (NaBH₃CN). The imine intermediate forms spontaneously under mild acidic conditions (pH 4–6), followed by selective reduction to the amine.

Critical Parameters:

- Reducing Agent: NaBH₃CN prevents over-reduction of aromatic methoxy groups.

- Solvent System: Methanol/water (9:1) enhances imine stability.

| Carbonyl Compound | Amine | Reducing Agent | Yield (%) |

|---|---|---|---|

| 4-Methoxybenzaldehyde | 1-(4-Aminophenyl)piperazine | NaBH₃CN | 76 |

| 4-Nitrobenzaldehyde | 1-(4-Aminophenyl)piperazine | NaBH₄ | 62 |

Industrial-Scale Production Challenges

Despite high academic yields, scaling up synthesis faces hurdles:

Density Functional Theory (DFT) Analysis of Electronic Structure

Density Functional Theory (DFT) calculations provide critical insights into the electronic structure of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine. Using the B3LYP functional with a 6-311G basis set, the compound’s geometry optimization reveals a planar piperazine ring stabilized by intramolecular hydrogen bonding between the aminophenyl group’s nitrogen and the methoxyphenyl oxygen [3]. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, calculated at −5.32 eV and −1.89 eV respectively, indicate a narrow energy gap of 3.43 eV, suggesting moderate reactivity and charge transfer potential [3].

Table 1: Key DFT-Derived Parameters

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | −5.32 |

| LUMO Energy (eV) | −1.89 |

| Energy Gap (eV) | 3.43 |

| Dipole Moment (Debye) | 4.12 |

| Mulliken Charge (N1) | −0.45 |

The Mulliken charge distribution highlights the electron-donating nature of the methoxyphenyl group (−0.45 on the oxygen atom) and the electron-withdrawing effect of the aminophenyl group (+0.32 on the nitrogen atom) [3]. These features facilitate interactions with polar biological targets, as evidenced by the compound’s electrostatic potential map, which shows nucleophilic regions near the methoxy group and electrophilic regions around the piperazine nitrogens [4].

Molecular Docking Studies with Neurological Targets

Serotonin Receptor Binding Affinity Predictions

Molecular docking simulations using AutoDock Vina predict strong binding affinity between 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine and serotonin receptors (5-HT1B and 5-HT2B). The compound’s aminophenyl group forms a hydrogen bond with Thr156 of 5-HT1B (binding energy: −8.2 kcal/mol), while the methoxyphenyl moiety engages in π-π stacking with Phe327 [5]. For 5-HT2B, the piperazine nitrogen interacts with Asp155 via a salt bridge, yielding a binding energy of −7.9 kcal/mol [5].

Table 2: Docking Results for Serotonin Receptors

| Receptor | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| 5-HT1B | −8.2 | Thr156 (H-bond), Phe327 (π-π) |

| 5-HT2B | −7.9 | Asp155 (salt bridge) |

These interactions align with prior studies on piperazine derivatives, where electron-rich aromatic systems enhance receptor binding [3]. The compound’s methoxy group further stabilizes the complex through hydrophobic interactions with receptor subpockets [5].

Dopamine D2 Receptor Interaction Modeling

Docking studies with the dopamine D2 receptor (PDB: 6CM4) reveal a binding energy of −7.4 kcal/mol. The aminophenyl group forms a hydrogen bond with Ser193, while the piperazine ring participates in cation-π interactions with Asp114 [3]. The methoxyphenyl group occupies a hydrophobic cleft formed by Val111 and Phe389, mimicking the binding mode of known D2 antagonists like haloperidol [4].

Table 3: Docking Results for Dopamine D2 Receptor

| Interaction Type | Residues Involved | Distance (Å) |

|---|---|---|

| Hydrogen Bond | Ser193 | 2.1 |

| Cation-π | Asp114 | 3.8 |

| Hydrophobic | Val111, Phe389 | 4.2 |

Comparative analysis with other piperazine-based ligands suggests that substituents on the phenyl rings modulate selectivity between serotonin and dopamine receptors. The methoxy group’s electron-donating effect may favor serotonin receptor binding, while the amine group’s polarity enhances D2 receptor interactions [3] [5].

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant